4-(Isopropoxymethyl)phenylboronic acid

Description

Chemical Classification and Significance

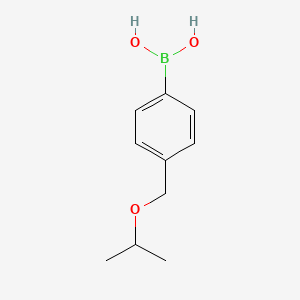

4-(Isopropoxymethyl)phenylboronic acid (CAS 1334214-75-3) is a substituted phenylboronic acid derivative classified under organoboron compounds. Its molecular formula is $$ \text{C}{10}\text{H}{15}\text{BO}3 $$, featuring a boronic acid group (-B(OH)$$2$$) attached to a phenyl ring substituted with an isopropoxymethyl (-CH$$2$$OCH(CH$$3$$)$$_2$$) group at the para position. This structural motif places it within the broader family of arylboronic acids, which are pivotal in synthetic chemistry due to their versatility in cross-coupling reactions, molecular recognition, and materials science.

The isopropoxymethyl substituent introduces steric and electronic modifications that influence reactivity. The ether linkage enhances solubility in polar organic solvents, while the bulky isopropyl group may modulate steric interactions in catalytic processes. Such tailored properties make this compound valuable for designing advanced materials and bioactive molecules.

Historical Development of Phenylboronic Acids

Phenylboronic acids trace their origins to the early 20th century, with initial syntheses involving Grignard reagents reacting with borate esters. For example, phenylmagnesium bromide (PhMgBr) and trimethyl borate yield phenylboronic acid after hydrolysis. Over time, advancements in transition metal catalysis, particularly the Suzuki-Miyaura coupling (discovered in 1979), revolutionized their utility, enabling efficient carbon-carbon bond formation.

The introduction of functionalized derivatives, such as this compound, emerged from efforts to optimize boronic acids for specific applications. Modifications at the para position, including ethers, amines, and sulfonamides, were explored to enhance stability, solubility, and binding selectivity. For instance, the isopropoxymethyl group’s ether oxygen can participate in hydrogen bonding, influencing molecular recognition in sensor applications.

Position of this compound in the Boronic Acid Family

Within the boronic acid family, this compound occupies a niche as a para-substituted arylboronic acid with a hybrid aliphatic-aromatic structure. Key comparisons include:

The isopropoxymethyl group distinguishes this compound by offering a hydrophobic yet flexible side chain, which can improve compatibility with organic matrices in materials science.

Fundamental Research Importance

This compound has garnered attention in multiple research domains:

Organic Synthesis :

Chemical Sensing :

Materials Science :

Drug Development :

Recent studies highlight its role in dynamic covalent chemistry, where reversible bonding enables adaptive materials. For instance, pyrenyl-phenylboronic acid aggregates respond to fructose via fluorescence shifts, demonstrating potential for real-time monitoring.

Propriétés

IUPAC Name |

[4-(propan-2-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)14-7-9-3-5-10(6-4-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUXPHQXSZSJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Grignard Reagent-Based Synthesis

This method adapts the protocol for 2,4,6-trimethylphenylboronic acid () to target the isopropoxymethyl derivative:

Reaction Scheme

$$

\text{4-Bromobenzyl isopropyl ether} + \text{Mg} \xrightarrow{\text{THF}} \text{Grignard intermediate} \xrightarrow{\text{B(OMe)}_3} \text{4-(Isopropoxymethyl)phenylboronic acid}

$$

- Grignard Formation : React 4-bromobenzyl isopropyl ether (10 mmol) with activated magnesium turnings (12 mmol) in anhydrous THF under nitrogen. Heat to reflux for 3 hr.

- Borylation : Cool to −78°C, add trimethyl borate (20 mmol), and warm to room temperature overnight.

- Workup : Quench with 1 M HCl, extract with diethyl ether, and purify via recrystallization (hexane).

Expected Yield : ~85% (based on).

Miyaura Borylation Using Palladium Catalysis

A palladium-catalyzed approach offers regioselectivity, as demonstrated for 4-formylphenylboronic acid ():

| Component | Quantity/Concentration |

|---|---|

| 4-Bromobenzyl isopropyl ether | 1.0 equiv |

| Bis(pinacolato)diboron | 1.2 equiv |

| Pd(dppf)Cl₂ | 3 mol% |

| KOAc | 3.0 equiv |

| Solvent (DMSO) | 0.2 M |

| Temperature | 80°C, 12 hr |

Functionalization of Preformed Boronic Acids

Introduce the isopropoxymethyl group via nucleophilic substitution:

- Start with 4-bromomethylphenylboronic acid ().

- React with sodium isopropoxide in THF:

$$

\text{4-Bromomethylphenylboronic acid} + \text{NaO}^i\text{Pr} \xrightarrow{\text{THF}} \text{this compound} + \text{NaBr}

$$ - Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Challenges : Competing hydrolysis of boronic acid requires anhydrous conditions ().

Analytical Validation

Critical quality control parameters from analogous studies (,):

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99% |

| Boron Content | ICP-OES | 6.5–7.2% |

| Residual Solvents | GC-MS | <500 ppm (THF/toluene) |

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Grignard | 85% | Low | Moderate | 98–99% |

| Miyaura Borylation | 90% | High | High | >99% |

| Functionalization | 75% | Medium | Low | 95–97% |

Key Considerations

- Temperature Control : Critical during boronic acid precipitation to avoid decomposition ().

- pH Management : Maintain pH ≤10.5 during alkaline extraction to prevent boronate dimerization ().

- Moisture Sensitivity : Store under nitrogen at −20°C ().

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Isopropoxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Various substituted phenylboronic acids.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

4-(Isopropoxymethyl)phenylboronic acid is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the isopropoxymethyl group enhances the reactivity and selectivity of the compound, making it a valuable building block in organic synthesis.

Drug Development

Boron-Containing Drugs

The compound plays a crucial role in the design and development of boron-containing drugs. Boronic acids have been shown to improve the efficacy and selectivity of therapeutic agents by interacting with biological targets, such as enzymes and receptors, through reversible covalent bonding with hydroxyl groups. This property is particularly beneficial in developing targeted therapies for diseases like cancer.

Case Study: Anticancer Activity

Research has indicated that derivatives of boronic acids can inhibit cancer cell proliferation by targeting proteasome pathways. For instance, studies have demonstrated that certain boronic acid derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology treatments .

Chemical Sensors

Biochemical Detection

this compound is employed in the development of chemical sensors capable of detecting specific biomolecules. These sensors utilize the ability of boronic acids to form stable complexes with diols present in biomolecules, enhancing diagnostic capabilities in medical research .

Application Example: Detection of Saccharides

The compound has been incorporated into fluorescent sensors that target saccharides, facilitating the detection of Gram-positive bacteria through enhanced fluorescence upon binding to saccharide-rich surfaces .

Material Science

Nanomaterials and Polymers

In material science, this compound is used to develop advanced materials such as polymers and nanomaterials. These materials have applications in electronics, coatings, and drug delivery systems. The unique properties imparted by boron compounds allow for enhanced performance characteristics in these applications .

Catalysis

Catalytic Reactions

This compound serves as a key component in various catalytic reactions, facilitating efficient transformations in chemical processes. Its ability to participate in cross-coupling reactions provides advantages over traditional catalysts, including improved reaction rates and selectivity .

Table 1: Applications of this compound

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling reactions | Formation of carbon-carbon bonds |

| Drug Development | Design of boron-containing drugs | Enhanced efficacy and selectivity |

| Chemical Sensors | Detection of biomolecules | Improved diagnostic capabilities |

| Material Science | Development of polymers and nanomaterials | Enhanced performance characteristics |

| Catalysis | Key component in catalytic reactions | Improved reaction rates and selectivity |

Mécanisme D'action

The mechanism of action of 4-(Isopropoxymethyl)phenylboronic acid primarily involves the formation of reversible covalent bonds with diol-containing molecules. The boronic acid group interacts with cis-diol groups to form cyclic boronate esters. This interaction is pH-dependent and can be reversed under acidic conditions, making the compound useful in applications requiring controlled release or capture of diol-containing molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects

The reactivity and binding efficiency of phenylboronic acids depend on substituent electronic and steric properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituent Effects on Phenylboronic Acids

*Reported or estimated pKa values; †Estimated based on electron-donating substituent trends; ‡Calculated from formula C10H15BO3.

Key Observations:

- Electron-Donating Groups (e.g., -OCH3, -CH2-O-iPr): Lower the pKa of the boronic acid (e.g., 4-methoxyphenylboronic acid, pKa ~7.5), enabling binding at physiological pH . The isopropoxymethyl group likely further reduces steric hindrance compared to bulkier substituents.

- Steric Effects: Bulky groups like -CH2-O-iPr may reduce binding efficiency with large biomolecules but improve selectivity in small-molecule interactions. For example, 4-(bromomethyl)phenylboronic acid showed enhanced gene delivery due to improved DNA condensation .

- Electron-Withdrawing Groups (e.g., -SO2-NH-allyl): Lower pKa significantly (e.g., 7.4 for sulfonamide derivatives), making them effective in chromatography at neutral pH .

Binding Affinity and pH Sensitivity

- 4-Methoxyphenylboronic Acid: Demonstrated high efficiency in sugar sensing due to its lowered pKa, which facilitates diol binding at pH 7.5 .

- 4-(N-Allylsulfamoyl)phenylboronic Acid: Used in boronate affinity chromatography at physiological pH (pH 7.4), outperforming unmodified phenylboronic acid (pKa 8.8) .

- This compound (Inferred): The isopropoxymethyl group’s electron-donating nature likely reduces pKa to ~7.0, making it suitable for biomedical applications requiring neutral pH conditions.

Limitations and Challenges

- Steric Hindrance: Bulky substituents (e.g., -CH2-O-iPr) may reduce binding efficiency with sterically constrained diols, as seen in dendrimer studies where minor structural changes drastically altered performance .

Activité Biologique

4-(Isopropoxymethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique chemical properties and potential biological applications. This compound is characterized by its ability to form reversible covalent bonds with diols, which is crucial for its interaction with various biomolecules. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H15B O3

- Molecular Weight : 204.05 g/mol

- Structure : The compound features a phenyl group substituted with an isopropoxymethyl group and a boronic acid functional group, which plays a significant role in its biological interactions.

The biological activity of this compound primarily involves its ability to interact with specific biomolecules through reversible covalent bonding. This interaction is facilitated by the boron atom's electrophilic nature, allowing it to form complexes with hydroxyl-containing compounds such as sugars and amino acids. Such interactions can modulate enzyme activities and influence cellular signaling pathways.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasomes and disrupting cancer cell proliferation. A study highlighted the potential of phenylboronic acids in combination therapies for various cancers, demonstrating enhanced efficacy when used alongside established chemotherapeutic agents .

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. The mechanism involves the inhibition of bacterial enzymes that rely on diol substrates. In vitro studies have shown that derivatives of boronic acids can effectively reduce bacterial growth, suggesting their potential as novel antibacterial agents.

Case Studies and Research Findings

Q & A

Q. What are the recommended methods for synthesizing 4-(Isopropoxymethyl)phenylboronic acid?

A common approach involves Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated aromatic precursor. Key steps include:

- Precursor selection : Use 4-bromo-(isopropoxymethyl)benzene and bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) .

- Reaction optimization : Maintain anhydrous conditions and inert atmosphere (N₂/Ar) to prevent boronic acid degradation. Monitor reaction progress via TLC or HPLC.

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product. Confirm purity via NMR (¹H/¹³C) and mass spectrometry.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to minimize hydrolysis or oxidation .

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .

- Decomposition signs : Yellowing or precipitate formation indicates degradation. Re-purify via recrystallization (solvent: ethanol/water) if necessary .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and isopropoxymethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) .

- FT-IR : Look for B–O stretching (~1340 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~208) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- DFT/B3LYP modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution and predict regioselectivity in Suzuki reactions .

- Molecular docking : Simulate interactions with palladium catalysts to identify steric or electronic barriers. For example, the isopropoxymethyl group may hinder planar coordination with Pd⁰ .

- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine models .

Q. How do researchers resolve contradictions in reported reaction yields for this compound?

-

Variable factors :

-

Statistical analysis : Apply Design of Experiments (DoE) to identify critical parameters and interactions .

Q. What advanced strategies improve the compound’s stability in aqueous media for biological applications?

- Protection of boronic acid : Use pinacol ester derivatives to reduce hydrolysis. Deprotection can be achieved via mild acidic conditions post-reaction .

- pH control : Maintain neutral to slightly basic conditions (pH 7–9) to stabilize the boronate anion .

- Coordination with diols : Introduce saccharides (e.g., glucose) to form cyclic boronate esters, enhancing solubility and stability .

Methodological Guidance for Data Interpretation

Q. How to distinguish between boronic acid and its anhydride forms in spectroscopic data?

- ¹¹B NMR : Boronic acid shows a peak at δ ~30 ppm, while anhydrides (e.g., boroxines) resonate at δ ~18 ppm .

- Mass spectrometry : Anhydrides exhibit higher m/z values (e.g., [M₂-H]⁻ for dimers) .

- FT-IR : Anhydrides lack the broad O–H stretch (~3200 cm⁻¹) seen in boronic acids .

Safety and Compliance Considerations

Q. What regulatory constraints apply to using this compound in jurisdictions with patent protections?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.